molecular formula C8H15Br B8553141 1-Bromo-3-octene

1-Bromo-3-octene

Cat. No.: B8553141
M. Wt: 191.11 g/mol
InChI Key: NYKRPDPOVZMFOO-UHFFFAOYSA-N
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Description

1-Bromo-3-octene is an organobromine compound characterized by an eight-carbon alkyl chain (octene) with a bromine substituent at position 1 and a double bond at position 2. Bromoalkenes are commonly used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as alkylating agents .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-bromooct-3-ene

InChI

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3

InChI Key

NYKRPDPOVZMFOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

The evidence provides data on several brominated hydrocarbons, enabling indirect comparisons. Key compounds are analyzed below:

1-Bromooctane (CAS 111-83-1)

  • Molecular Formula : C₈H₁₇Br
  • Boiling Point : 200–202°C
  • Density : 1.114 g/cm³
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals.
  • Comparison : The absence of a double bond in 1-bromooctane increases its boiling point compared to hypothetical 1-bromo-3-octene, which would have lower intermolecular forces due to reduced surface area and possible steric effects from the double bond.

1-Bromo-3-methylbutane (CAS 107-82-4)

  • Molecular Formula : C₅H₁₁Br
  • Synonyms: Isoamyl bromide
  • Molecular Weight : 151.04 g/mol
  • Reactivity : Undergoes nucleophilic substitution (SN2) reactions due to its primary bromide structure.
  • Comparison : The branched structure of 1-bromo-3-methylbutane reduces its reactivity compared to linear bromoalkenes like this compound, where the double bond may facilitate elimination reactions (e.g., dehydrohalogenation).

1-Bromo-3-chlorobenzene (CAS 108-37-2)

  • Molecular Formula : C₆H₄BrCl
  • Molecular Weight : 191.45 g/mol
  • Comparison : Aromatic bromides like this exhibit distinct reactivity (e.g., electrophilic substitution) compared to aliphatic bromoalkenes. The electron-withdrawing effect of bromine in 1-bromo-3-chlorobenzene contrasts with the electron-rich double bond in this compound.

3-Bromo-oxetane (CAS 39267-79-3)

  • Molecular Formula : C₃H₅BrO
  • Boiling Point: Not reported, but oxetane’s ring strain likely increases reactivity .
  • Comparison : The cyclic ether group in 3-bromo-oxetane introduces steric and electronic effects absent in this compound, making it more prone to ring-opening reactions.

Physical and Chemical Properties Table

Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Reactivity
This compound C₈H₁₅Br Est. 160–180 Est. 1.05–1.10 Electrophilic addition at double bond; SN2 substitution at bromine
1-Bromooctane C₈H₁₇Br 200–202 1.114 SN2 reactions; slower elimination
1-Bromo-3-methylbutane C₅H₁₁Br ~130 1.21 SN2 dominated due to primary bromide
1-Bromo-3-chlorobenzene C₆H₄BrCl 220–225 1.72 Electrophilic aromatic substitution; inert to SN2
3-Bromo-oxetane C₃H₅BrO Not reported Not reported Ring-opening nucleophilic substitution

Estimated values for this compound are extrapolated from analogous compounds.

Limitations and Gaps in Evidence

The provided sources lack direct data on this compound, necessitating reliance on analogs. Key missing parameters include:

  • Experimental melting/boiling points.
  • Spectroscopic data (NMR, IR).
  • Toxicity profiles specific to this compound.

Q & A

Q. What are the most reliable synthetic routes for 1-Bromo-3-octene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via two primary routes:
  • Hydrobromination of 1,3-octadiene : Use HBr gas in the presence of peroxides to favor anti-Markovnikov addition .
  • Elimination reactions : Treat 3-bromooctane with a strong base (e.g., KOH/EtOH) to induce dehydrohalogenation.
  • Optimization : Control temperature (0–5°C for addition; 80–100°C for elimination) and solvent polarity (e.g., dichloromethane for regioselectivity).
MethodReagents/ConditionsYield (%)Purity (%)
HydrobrominationHBr, peroxides, 0°C65–75>90
EliminationKOH, ethanol, reflux70–8585–95

Q. How can researchers confirm the structure and purity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for a doublet of doublets (~δ 5.3–5.7 ppm) for the alkene protons and a multiplet (~δ 4.0–4.2 ppm) for the brominated CH₂ group .
  • ¹³C NMR : The alkene carbons appear at ~120–130 ppm.
  • IR : A strong C-Br stretch at ~550–650 cm⁻¹ and C=C stretch at ~1640 cm⁻¹.
  • GC-MS : Use a nonpolar column (e.g., DB-5) to assess purity and confirm molecular ion peaks (M⁺ at m/z 178).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use nitrile gloves, fume hoods, and eye protection due to its lachrymatory and corrosive properties.
  • Store in amber glass bottles under inert gas (N₂/Ar) to prevent light-induced decomposition .
  • Neutralize spills with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity data for this compound synthesis?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition).
  • Validate with isotopic labeling experiments (e.g., D/H substitution) to track bond formation .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Catalyst selection : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 60°C.
  • Additives : Include Cs₂CO₃ to stabilize the palladium intermediate.
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. How can Design of Experiments (DOE) improve synthetic efficiency for this compound?

  • Methodological Answer :
  • Apply a Box-Behnken design to test variables: temperature, reagent stoichiometry, and solvent polarity.
  • Use response surface modeling to predict optimal conditions (e.g., 72-hour reaction time, 1.2 eq HBr) .
VariableLow LevelHigh Level
Temperature (°C)010
HBr (eq)1.01.5
SolventCH₂Cl₂Hexane

Data Contradiction Analysis

Q. Conflicting NMR data for this compound’s alkene protons: How to resolve?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at −40°C to slow conformational interconversion and split overlapping signals.
  • COSY/NOESY : Identify coupling partners and spatial proximity of protons to confirm stereochemistry .

Applications in Academic Research

Q. How does this compound serve as a precursor for natural product synthesis?

  • Methodological Answer :
  • Use in Sharpless epoxidation to generate chiral epoxides for terpene synthesis.
  • Convert to Grignard reagents (Mg/THF) for C-C bond formation in polyene chains .

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